Cas no 94284-66-9 (1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one)

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one structure
94284-66-9 structure
Nome do Produto:1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
N.o CAS:94284-66-9
MF:C7H10N2OS
MW:170.232100009918
MDL:MFCD08236737
CID:798439
PubChem ID:22744116

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Propriedades químicas e físicas

Nomes e Identificadores

    • Ethanone,1-[4-methyl-2-(methylamino)-5-thiazolyl]-
    • 1-(4-METHYL-2-(METHYLAMINO)THIAZOL-5-YL)ETHANONE
    • 1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethanone
    • 2-methylamino-4-methyl-5-acetylthiazole
    • 5-acetyl-2-methylamino-4-methylthiazol
    • 1-[4-METHYL-2-(METHYLAMINO)-1,3-THIAZOL-5-YL]ETHAN-1-ONE
    • UDDDILVYEDVGMD-UHFFFAOYSA-N
    • AB43889
    • AK385680
    • 1-(4-methyl-2-methylamino-thiazol-5-yl)ethanone
    • 1-(4-methyl-2-methylamino-thiazol-5-yl)-ethanone
    • 1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
    • Ethanone, 1-[4-methyl-2-(methylamino)-5-thiazolyl]-
    • 1-[4-METHY
    • 1-[4-Methyl-2-(methylamino)-5-thiazolyl]ethanone (ACI)
    • 1-(4-Methyl-2-methylaminothiazol-5-yl)ethanone
    • 5-Acetyl-2-methylamino-4-methylthiazole
    • 1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
    • CS-0059746
    • DS-12936
    • MFCD08236737
    • AKOS006242417
    • W18020
    • DTXSID60628007
    • EN300-2944924
    • SCHEMBL1592594
    • 94284-66-9
    • MDL: MFCD08236737
    • Inchi: 1S/C7H10N2OS/c1-4-6(5(2)10)11-7(8-3)9-4/h1-3H3,(H,8,9)
    • Chave InChI: UDDDILVYEDVGMD-UHFFFAOYSA-N
    • SMILES: O=C(C)C1=C(C)N=C(NC)S1

Propriedades Computadas

  • Massa Exacta: 170.05100
  • Massa monoisotópica: 170.05138412g/mol
  • Contagem de átomos isótopos: 0
  • Contagem de dadores de ligações de hidrogénio: 1
  • Contagem de aceitadores de ligações de hidrogénio: 4
  • Contagem de Átomos Pesados: 11
  • Contagem de Ligações Rotativas: 2
  • Complexidade: 163
  • Contagem de Unidades Ligadas Covalentemente: 1
  • Contagem de Estereocentros Átomos Definidos: 0
  • Contagem de Estereocentros Átomos Indefinidos: 0
  • Contagem de Stereocenters de Obrigações Definidas: 0
  • Contagem de Stereocenters Indefined Bond: 0
  • XLogP3: 1.7
  • Superfície polar topológica: 70.2

Propriedades Experimentais

  • Ponto de ebulição: 281.9±32.0°C at 760 mmHg
  • PSA: 70.23000
  • LogP: 1.76880

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Informações de segurança

  • Declaração de perigo: H302-H315-H319-H335
  • Condição de armazenamento:Keep in dark place,Inert atmosphere,Room temperature

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Dados aduaneiros

  • CÓDIGO SH:2934100090
  • Dados aduaneiros:

    China Customs Code:

    2934100090

    Overview:

    2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Preçomais >>

Empresa No. Nome do Produto Cas No. Pureza Especificação Preço Tempo de actualização Inquérito
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd.
BD51297-100mg
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
94284-66-9 97%
100mg
¥126.0 2023-09-01
Enamine
EN300-2944924-2.5g
1-[4-methyl-2-(methylamino)-1,3-thiazol-5-yl]ethan-1-one
94284-66-9 95.0%
2.5g
$642.0 2025-03-19
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-YL347-200mg
1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
94284-66-9 97%
200mg
547.0CNY 2021-07-12
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M65780-1g
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
94284-66-9
1g
¥1526.0 2021-09-08
Alichem
A059005401-250mg
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
94284-66-9 97%
250mg
$264.60 2023-08-31
Alichem
A059005401-1g
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
94284-66-9 97%
1g
$661.50 2023-08-31
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M65780-100mg
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethan-1-one
94284-66-9
100mg
¥406.0 2021-09-08
Ambeed
A148115-100mg
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
94284-66-9 98%
100mg
$20.0 2024-07-16
Ambeed
A148115-250mg
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
94284-66-9 95%
250mg
$42.0 2025-02-25
Alichem
A059005401-100mg
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone
94284-66-9 97%
100mg
$162.74 2023-08-31

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Método de produção

Método de produção 1

Condições de reacção
Referência
Design, Synthesis, Evaluation of Antimicrobial Activity and Docking Studies of New Thiazole-based Chalcones
Tratrat, Christophe; Haroun, Michelyne; Xenikakis, Iakovos; Liaras, Konstantinos; Tsolaki, Evangelia; et al, Current Topics in Medicinal Chemistry (Sharjah, 2019, 19(5), 356-375

Método de produção 2

Condições de reacção
1.1 Solvents: Acetone ;  rt; 1.5 h, reflux
Referência
Novel (E)-1-(4-methyl-2-(alkylamino)thiazol-5-yl)-3-arylprop-2-en-1-ones as potent antimicrobial agents
Liaras, K.; Geronikaki, A.; Glamoclija, J.; Ciric, A.; Sokovic, M., Bioorganic & Medicinal Chemistry, 2011, 19(24), 7349-7356

Método de produção 3

Condições de reacção
1.1 Reagents: Pyridine Solvents: Methanol ;  4 h, rt
Referência
Synthesis, structure-activity relationship and biological evaluation of 2,4,5-trisubstituted pyrimidine CDK inhibitors as potential anti-tumor agents
Shao, Hao; Shi, Shenhua; Foley, David W.; Lam, Frankie; Abbas, Abdullah Y.; et al, European Journal of Medicinal Chemistry, 2013, 70, 447-455

Método de produção 4

Condições de reacção
1.1 Reagents: Pyridine Solvents: Ethanol ;  4 h, rt
Referência
Structure-based design of highly selective 2,4,5-trisubstituted pyrimidine CDK9 inhibitors as anti-cancer agents
Shao, Hao ; Foley, David W. ; Huang, Shiliang; Abbas, Abdullahi Y.; Lam, Frankie; et al, European Journal of Medicinal Chemistry, 2021, 214,

Método de produção 5

Condições de reacção
1.1 Reagents: Pyridine Solvents: Ethanol ;  4 h, rt
Referência
Substituted 4-(Thiazol-5-yl)-2-(phenylamino)pyrimidines Are Highly Active CDK9 Inhibitors: Synthesis, X-ray Crystal Structures, Structure-Activity Relationship, and Anticancer Activities
Shao, Hao; Shi, Shenhua; Huang, Shiliang; Hole, Alison J.; Abbas, Abdullahi Y.; et al, Journal of Medicinal Chemistry, 2013, 56(3), 640-659

Método de produção 6

Condições de reacção
1.1 Reagents: Pyridine Solvents: Methanol ;  3 h, rt
Referência
Preparation of N-(4-(4-methylthiazol-5-yl)pyrimidin-2-yl)-N-phenylamines as specific cyclin-dependent kinase inhibitors useful as antitumor agents
, World Intellectual Property Organization, , ,

Método de produção 7

Condições de reacção
1.1 Reagents: Pyridine Solvents: Methanol ;  2 - 3 h, rt
Referência
Preparation of 4-heteroarylpyrimidines as specific cyclin-dependent kinase inhibitors for treating viruses
, World Intellectual Property Organization, , ,

Método de produção 8

Condições de reacção
1.1 Reagents: Pyridine Solvents: Methanol ;  rt → 0 °C; 0 - 5 °C; 2 h, 30 - 35 °C
Referência
Preparation of LS007 impurity compound and its application thereof
, China, , ,

Método de produção 9

Condições de reacção
1.1 Reagents: Pyridine Solvents: Methanol ;  2 h, rt
Referência
2-Anilino-4-(thiazol-5-yl)pyrimidine CDK Inhibitors: Synthesis, SAR Analysis, X-ray Crystallography, and Biological Activity
Wang, Shudong; Meades, Christopher; Wood, Gavin; Osnowski, Andrew; Anderson, Sian; et al, Journal of Medicinal Chemistry, 2004, 47(7), 1662-1675

Método de produção 10

Condições de reacção
1.1 Solvents: Acetone ;  rt; 1.5 h, reflux
Referência
Thiazole-based aminopyrimidines and N-phenylpyrazolines as potent antimicrobial agents: synthesis and biological evaluation
Liaras, Konstantinos; Geronikaki, Athina; Glamoclija, Jasmina; Ciric, Ana; Sokovic, Marina, MedChemComm, 2014, 5(7), 915-922

Método de produção 11

Condições de reacção
1.1 Reagents: Pyridine Solvents: Methanol ;  4 h, rt
Referência
Preparation of 7-(pyrimidin-2-ylamino)-2H-chromen-2-one derivatives as protein kinase inhibitors
, China, , ,

Método de produção 12

Condições de reacção
1.1 Solvents: Acetone ;  reflux
Referência
Thiazole-based Chalcone Derivatives as Potential Anti-inflammatory Agents and Its Biological Evaluation and Molecular Modelling
Tratrat, Christophe; Haroun, Michelyne; Tsolaki, Evangelia; Petrou, Anthi; Gavalas, Antonis; et al, Current Topics in Medicinal Chemistry (Sharjah, 2021, 21(4), 258-268

Método de produção 13

Condições de reacção
1.1 Solvents: Methanol ;  4 - 6 h, rt
Referência
Discovery of N-Phenyl-4-(thiazol-5-yl)pyrimidin-2-amine Aurora Kinase Inhibitors
Wang, Shudong; Midgley, Carol A.; Scaerou, Frederic; Grabarek, Joanna B.; Griffiths, Gary; et al, Journal of Medicinal Chemistry, 2010, 53(11), 4367-4378

Método de produção 14

Condições de reacção
Referência
Thiazole derivatives, and pharmaceutical compositions comprising them
, European Patent Organization, , ,

Método de produção 15

Condições de reacção
1.1 Solvents: Acetone ;  1.5 h, reflux
Referência
Thiazole-based chalcones as potent antimicrobial agents. Synthesis and biological evaluation
Liaras, K.; Geronikaki, A.; Glamoclija, J.; Ciric, A.; Sokovic, M., Bioorganic & Medicinal Chemistry, 2011, 19(10), 3135-3140

Método de produção 16

Condições de reacção
1.1 Solvents: Methanol ;  0 °C; 0 °C → rt; 4 h, rt
Referência
Dual Inhibition of Mnk2 and FLT3 for potential treatment of acute myeloid leukaemia
Diab, Sarah; Abdelaziz, Ahmad M.; Li, Peng; Teo, Theodosia; Basnet, Sunita K. C.; et al, European Journal of Medicinal Chemistry, 2017, 139, 762-772

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Raw materials

1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one Preparation Products

Fornecedores recomendados
Amadis Chemical Company Limited
(CAS:94284-66-9)1-4-methyl-2-(methylamino)-1,3-thiazol-5-ylethan-1-one
A917260
Pureza:99%/99%/99%
Quantidade:1g/5g/10g
Preço ($):155.0/588.0/1076.0